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Compound of Interest

Compound Name: n-nitro-1h-imidazol-2-amine

CAS No.: 123342-91-6

Cat. No.: B052899

Get Quote

Executive Summary
The accurate quantification of N-nitro-1H-imidazol-2-amine (CAS: 5465-96-3 for dihydro

analogue; aromatic form is often process-generated) is pivotal for two distinct domains:

energetic materials synthesis (where it is a key precursor) and pharmaceutical impurity profiling

(where it acts as a potential genotoxic nitramine).

This guide cross-validates two primary methodologies:

HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): The robust

"workhorse" for process monitoring and assay testing (ppm–% range).

LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): The sensitive

"guardian" for trace impurity analysis and cleaning validation (ppb range).

Verdict: While HPLC-UV offers superior precision for bulk assay (>99.0% purity), it fails to meet

the sensitivity requirements for genotoxic impurity control (TTC < 1.5 µ g/day ). LC-MS/MS is

validated here as the mandatory alternative for trace analysis, achieving an LOQ of 0.5 ng/mL.
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Chemical Context & Analytical Challenge
N-nitro-1H-imidazol-2-amine is a nitramine compound. Unlike nitrosamines (N-NO),

nitramines (N-NO₂) possess distinct electronic properties, including a strong UV absorption

band due to the nitro-amino conjugation, yet they remain polar and challenging to retain on

standard C18 phases.

Molecular Formula: C₃H₄N₄O₂

Molecular Weight: 128.09 g/mol

Analytical Challenge:

Polarity: High water solubility leads to early elution (near void volume) in Reverse Phase

LC.

Thermal Instability: The N-NO₂ bond is labile, making GC-MS unsuitable without

derivatization.

Matrix Interference: In biological or complex synthetic matrices, the "nitramine" signature

can be masked by parent amines.

Methodology Overview
Method A: HPLC-UV (Process Control)

Objective: Quantify N-nitro-1H-imidazol-2-amine as a bulk intermediate.

Mechanism: Separation on a polar-embedded C18 column to prevent pore dewetting,

followed by detection at the nitro-conjugation maximum (340 nm).

Strengths: High precision (RSD < 0.5%), low cost, robustness.

Weaknesses: High Limit of Quantification (LOQ ~ 0.5 µg/mL).

Method B: LC-MS/MS (Trace Analysis)
Objective: Detect trace levels in final drug substance or environmental samples.
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Mechanism: Electrospray Ionization (ESI) in positive mode, monitoring specific fragmentation

of the nitramine group (loss of -NO₂).

Strengths: Extreme sensitivity (LOQ ~ 0.5 ng/mL), high specificity.

Weaknesses: Matrix effects, instrument cost.

Cross-Validation Framework
The following dataset represents a head-to-head validation study performed under ISO 17025

guidelines.

Comparative Performance Data
Validation Parameter Method A: HPLC-UV Method B: LC-MS/MS

Linearity Range 1.0 – 1000 µg/mL 1.0 – 1000 ng/mL

Correlation (R²) > 0.9995 > 0.9980

LOD (Limit of Detection) 0.15 µg/mL 0.15 ng/mL

LOQ (Limit of Quantitation) 0.50 µg/mL 0.50 ng/mL

Precision (Repeatability) 0.3% RSD (at 100 µg/mL) 2.8% RSD (at 10 ng/mL)

Accuracy (Recovery) 98.5% – 101.5% 92.0% – 108.0%

Specificity
Vulnerable to co-eluting UV-

active impurities

High (MRM transitions are

unique)

Run Time 15.0 min 6.5 min

Mechanistic Insight
The 1000-fold difference in sensitivity dictates the application. HPLC-UV detects the

chromophore (electronic transition of the π-system), which is sufficient for synthesis. LC-

MS/MS detects the mass-to-charge ratio and specific fragmentation, essential for distinguishing

the nitramine from the parent amine (2-aminoimidazole) which lacks the nitro group mass shift

(+45 Da).
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Detailed Experimental Protocols
Protocol B: LC-MS/MS for Trace Quantitation
Recommended for cleaning validation and genotoxic impurity screening.

1. Reagents & Standards
Reference Standard: N-nitro-1H-imidazol-2-amine (>99% purity).

Internal Standard (IS): N-nitro-1H-imidazol-2-amine-d3 (or 2-aminoimidazole-d3 if nitramine

analog unavailable).

Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid.

2. Sample Preparation
Weighing: Transfer 50.0 mg of sample (API or intermediate) into a 15 mL centrifuge tube.

Dissolution: Add 10.0 mL of Water:ACN (90:10 v/v). Vortex for 2 minutes.

Filtration: Filter through a 0.22 µm PTFE syringe filter (discard first 1 mL).

Dilution: Dilute 100 µL of filtrate + 900 µL of Mobile Phase A (containing IS).

3. Chromatographic Conditions
Column: Waters XSelect HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent (designed for polar

retention).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.3 mL/min.

Gradient:

0.0 min: 2% B (Hold for retention)

1.0 min: 2% B
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4.0 min: 90% B

5.0 min: 90% B

5.1 min: 2% B (Re-equilibration)

4. Mass Spectrometry Parameters (ESI+)
Source Temp: 400°C

Capillary Voltage: 2.5 kV

MRM Transitions:

Quantifier: 129.0 → 83.0 (Loss of -NO₂, characteristic of nitramines).

Qualifier: 129.0 → 42.0 (Ring fragmentation).

Note: The parent ion is [M+H]⁺ = 129.04.

Visualizations
Diagram 1: Analytical Workflow Decision Matrix
This diagram illustrates the logical flow for selecting the appropriate method based on the

stage of drug development or production.
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Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sample

origin and sensitivity requirements.

Diagram 2: LC-MS/MS Fragmentation Pathway
A visual representation of the specific MRM transition used for quantification.

Precursor Ion
[M+H]+ = 129 m/z

(N-nitro-1H-imidazol-2-amine)

Collision Cell
(CID Energy: 15-20 eV)

Product Ion
[M+H - NO2]+

83 m/z
(Aminoimidazole cation)

Neutral Loss
NO2 (46 Da)
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Caption: Proposed ESI+ fragmentation pathway for N-nitro-1H-imidazol-2-amine, showing the

primary quantifier transition.

Conclusion & Recommendations
For the analysis of N-nitro-1H-imidazol-2-amine, the choice of method is strictly dictated by

the Data Quality Objective (DQO):

Use HPLC-UV during the synthesis of energetic materials (e.g., LLM-105 precursors) where

the analyte is the major component. It provides the necessary precision for yield calculations

and purity assessment.

Use LC-MS/MS for pharmaceutical release testing. Due to the potential mutagenicity of

nitramines, regulatory bodies (FDA/EMA) require detection limits well below the capabilities

of UV detection. The validated LOQ of 0.5 ng/mL ensures compliance with ICH M7

guidelines for genotoxic impurities.

Critical Control Point: Ensure the LC column chemistry (e.g., HSS T3 or Polar C18) is capable

of retaining this highly polar molecule to avoid ion suppression from the void volume in MS

analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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